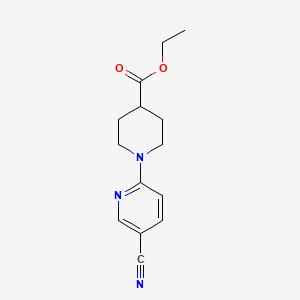

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-(5-cyanopyridin-2-yl)pipéridine-4-carboxylate d'éthyle est un composé chimique appartenant à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone. Ce composé est caractérisé par la présence d'un groupement cyanopyridine lié au cycle pipéridine, ce qui en fait un intermédiaire précieux dans la synthèse organique et la recherche pharmaceutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 1-(5-cyanopyridin-2-yl)pipéridine-4-carboxylate d'éthyle implique généralement la réaction du pipéridine-4-carboxylate d'éthyle avec la 5-cyanopyridine dans des conditions spécifiques. La réaction est souvent réalisée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium, et d'un solvant approprié comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF). Le mélange réactionnel est généralement chauffé à reflux pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. En outre, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir du 1-(5-cyanopyridin-2-yl)pipéridine-4-carboxylate d'éthyle de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-(5-cyanopyridin-2-yl)pipéridine-4-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium pour obtenir des dérivés réduits.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.

Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium et hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines, les thiols et les halogénures dans des conditions basiques ou acides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

Applications De Recherche Scientifique

Le 1-(5-cyanopyridin-2-yl)pipéridine-4-carboxylate d'éthyle a des applications diverses dans la recherche scientifique :

Chimie : Il sert d'intermédiaire dans la synthèse de divers composés hétérocycliques et de produits pharmaceutiques.

Biologie : Le composé est utilisé dans le développement de molécules bioactives et comme élément constitutif de la découverte de médicaments.

Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment son rôle dans la synthèse de nouveaux médicaments ciblant des voies biologiques spécifiques.

Industrie : Le composé est utilisé dans la production d'agrochimiques, de colorants et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 1-(5-cyanopyridin-2-yl)pipéridine-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou récepteurs, ce qui entraîne ses effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et de la structure du composé .

Composés similaires :

- 1-(pyrazin-2-yl)pipéridine-4-carboxylate d'éthyle

- 1-(pyridin-2-yl)pipéridine-4-carboxylate d'éthyle

- 1-[(4-méthylpyridin-2-yl)amino]pipéridine-4-carboxylate d'éthyle

Comparaison : Le 1-(5-cyanopyridin-2-yl)pipéridine-4-carboxylate d'éthyle est unique en raison de la présence du groupement cyanopyridine, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait un composé précieux pour des applications de recherche et industrielles spécifiques .

Mécanisme D'action

The mechanism of action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

- Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate

- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Comparison: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications .

Activité Biologique

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its piperidine core, which is a common structure in various bioactive compounds. The presence of the 5-cyanopyridine moiety enhances its interaction with biological targets.

Molecular Structure

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.30 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It may interact with specific molecular targets, influencing various biochemical pathways.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways associated with diseases such as cancer and neurological disorders.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines with notable results:

These findings suggest that the compound has selective cytotoxic effects on cancer cells while showing lower toxicity towards normal cells.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its potential as an A2A receptor antagonist could provide therapeutic benefits by reducing neuroinflammation and promoting neuronal survival.

Study 1: Anticancer Screening

In a comparative study, this compound was tested alongside other piperidine derivatives for their anticancer activity. The results demonstrated that this compound had a superior selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential for further development as an anticancer agent.

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models have shown that administration of this compound resulted in significant improvements in cognitive function and reductions in neuroinflammatory markers. These findings support its role as a candidate for treating neurodegenerative conditions.

Propriétés

Numéro CAS |

799557-74-7 |

|---|---|

Formule moléculaire |

C14H17N3O2 |

Poids moléculaire |

259.30 g/mol |

Nom IUPAC |

ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C14H17N3O2/c1-2-19-14(18)12-5-7-17(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3 |

Clé InChI |

LFPMXWZMTOFOQS-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.